molecular formula C18H35ClN2O2 B2388518 Tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate;hydrochloride CAS No. 2551117-17-8

Tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate;hydrochloride

Cat. No.: B2388518
CAS No.: 2551117-17-8
M. Wt: 346.94
InChI Key: IWVKWNFXQBOGNW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C18H34N2O2·HCl. It is a hydrochloride salt form of a piperidine derivative, often used in various chemical and pharmaceutical research applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the tert-butyl ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine carboxylic acids, while reduction can produce piperidine alcohols .

Scientific Research Applications

Tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate;hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of piperidine-based enzyme inhibitors.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate
  • Tert-butyl ®-piperidin-3-ylcarbamate
  • Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate;hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O2.ClH/c1-18(2,3)22-17(21)20-12-6-10-16(14-20)8-4-7-15-9-5-11-19-13-15;/h15-16,19H,4-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVKWNFXQBOGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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